(R)-5-Acetoxy-1-chlorohexane

概述

描述

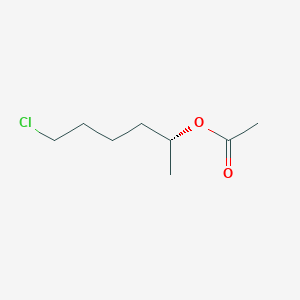

(R)-5-Acetoxy-1-chlorohexane (CAS: 154885-34-4) is a chiral organochlorine compound with the molecular formula C₈H₁₅ClO₂. Structurally, it consists of a hexane backbone substituted with an acetoxy group (-OAc) at the 5th carbon and a chlorine atom at the 1st carbon, with the (R)-configuration at the stereogenic center . This compound is primarily used in organic synthesis, particularly in stereoselective reactions, due to its dual functional groups (chloride and ester) and enantiomeric specificity.

Key properties include:

- Molecular weight: 178.66 g/mol (calculated from C₈H₁₅ClO₂).

- Functional groups: Chloroalkane (C-Cl) and acetate ester (OAc).

- Stereochemistry: The (R)-configuration at the 2nd carbon (derived from the systematic name "2-Hexanol, 6-chloro-, acetate, (2R)-") .

Notably, a discrepancy exists in older literature (CAS: 109-02-4) regarding its molecular formula (C₅H₁₁NO in ), which is inconsistent with its structural definition. The CAS 154885-34-4 and molecular formula C₈H₁₅ClO₂ from are accurate and reflect its hexane-based structure .

准备方法

Synthetic Routes and Reaction Conditions: ®-5-Acetoxy-1-chlorohexane can be synthesized through several methods. One common approach involves the reaction of ®-5-hydroxy-1-chlorohexane with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the acetylation process.

Industrial Production Methods: In an industrial setting, the production of ®-5-Acetoxy-1-chlorohexane may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would likely include steps for purification, such as distillation or recrystallization, to obtain the desired compound in high purity.

Types of Reactions:

Oxidation: ®-5-Acetoxy-1-chlorohexane can undergo oxidation reactions to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.

Reduction: Reduction of this compound can lead to the formation of ®-5-hydroxy-1-chlorohexane.

Substitution: The chlorine atom in ®-5-Acetoxy-1-chlorohexane can be substituted with other nucleophiles, such as hydroxide ions, to form ®-5-acetoxy-1-hexanol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require a polar solvent and a suitable nucleophile.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of ®-5-hydroxy-1-chlorohexane.

Substitution: Formation of ®-5-acetoxy-1-hexanol.

科学研究应用

Organic Synthesis

Enantioselective Reactions

(R)-5-Acetoxy-1-chlorohexane serves as a valuable chiral building block in asymmetric synthesis. Its ability to participate in enantioselective reactions is critical in the formation of complex organic molecules. The compound can undergo nucleophilic substitutions and coupling reactions, facilitating the construction of carbon-carbon bonds, which are essential in synthesizing pharmaceuticals and agrochemicals .

Synthesis of Chiral Intermediates

The compound's chiral nature allows it to be used in the synthesis of various chiral intermediates. These intermediates are crucial for developing enantiomerically pure drugs, particularly in the pharmaceutical industry where the efficacy and safety of drugs can significantly differ between enantiomers .

Medicinal Chemistry

Anticancer Research

Recent studies have investigated the potential of this compound and its derivatives as anticancer agents. Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines, including melanoma and lung cancer cells. This suggests that this compound could be explored further for its therapeutic potential .

Biochemical Studies

In biochemical research, this compound is utilized as a biochemical reagent for proteomics studies. Its properties allow it to interact with biological macromolecules, aiding in the understanding of protein interactions and functions within cellular systems .

Environmental Chemistry

Toxicity Studies

The compound has been evaluated for its toxicity profile, particularly concerning its effects on human health and the environment. Studies indicate that it is harmful if swallowed and can cause skin irritation . Understanding these toxicological properties is essential for assessing its safety in various applications.

-

Enantioselective Synthesis of Chiral Compounds

A study demonstrated the use of this compound in synthesizing a series of chiral alcohols through nucleophilic substitution reactions. The resulting products exhibited high enantiomeric excess, showcasing the compound's utility in producing enantiomerically pure substances essential for drug development. -

Anticancer Activity Investigation

In vitro studies revealed that derivatives of this compound showed promising results against various cancer cell lines, indicating potential pathways for developing new anticancer therapies based on this compound's structure. -

Biochemical Interaction Studies

Research involving the interaction of this compound with proteins highlighted its role as a biochemical probe, providing insights into protein-ligand interactions crucial for understanding biological processes at the molecular level.

作用机制

The mechanism of action of ®-5-Acetoxy-1-chlorohexane involves its interaction with specific molecular targets, such as enzymes. For example, in enzymatic reactions, the acetoxy group can be hydrolyzed by esterases, leading to the formation of ®-5-hydroxy-1-chlorohexane. The chlorine atom can also participate in nucleophilic substitution reactions, making the compound versatile in various chemical processes.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analogues

Below is a comparative analysis of (R)-5-Acetoxy-1-chlorohexane with structurally related compounds (Table 1).

Table 1: Comparison of this compound with Analogues

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Structural Features |

|---|---|---|---|---|---|

| This compound | 154885-34-4 | C₈H₁₅ClO₂ | 178.66 | Chloroalkane, ester | Linear hexane, (R)-configuration |

| 1,2,4-Butanetriol triacetate | 108266-50-8 | C₁₀H₁₆O₆ | 232.23 | Three ester groups | Branched butane, non-chiral |

| 1-Methylimidazolium chloride | 109-02-4 | C₅H₁₁N₂Cl | 134.61 | Ionic chloride, imidazole ring | Planar heterocycle, ionic liquid |

| Cyclohexane, 1-chloro-1-ethynyl- | N/A* | C₈H₁₁Cl | 142.63 | Chloroalkane, alkyne | Cyclohexane ring, sp-hybridized C |

| (R)-1,3-Propanediol monoacetate | 144461-19-8 | C₁₁H₂₂O₅ | 234.29 | Ester, diol derivative | Short-chain propanediol, (R)-config |

1,2,4-Butanetriol Triacetate (CAS: 108266-50-8)

- Similarities : Both compounds contain acetate esters.

- Differences: The triacetate has three ester groups on a butane chain, making it more polar and less volatile than this compound. Its non-chiral structure limits its use in enantioselective synthesis .

1-Methylimidazolium Chloride (CAS: 109-02-4)

- Similarities : Shares the chloride group and CAS 109-02-4 (though this CAS is erroneously linked to both compounds in ).

- Differences : It is an ionic liquid with an imidazole ring, offering high thermal stability but lacking the ester functionality critical for acyl transfer reactions .

Cyclohexane, 1-chloro-1-ethynyl-

- Similarities : Both are chloroalkanes.

- Differences : The cyclohexane derivative’s rigid ring structure and ethynyl group enhance its reactivity in cycloaddition reactions, unlike the linear hexane backbone of this compound .

(R)-1,3-Propanediol Monoacetate (CAS: 144461-19-8)

- Similarities : Chiral (R)-configuration and ester group.

- Differences : Shorter chain (propane vs. hexane) reduces steric hindrance, favoring nucleophilic substitution at the expense of regioselectivity .

Notes

CAS Discrepancy : incorrectly lists this compound under CAS 109-02-4, which belongs to 1-Methylimidazolium chloride. The correct CAS (154885-34-4) is validated in .

Functional Group Reactivity : The chloro and acetoxy groups in this compound enable sequential substitution and ester hydrolysis, distinguishing it from analogues like 1,2,4-Butanetriol triacetate .

Stereochemical Significance: Unlike non-chiral analogues, the (R)-configuration of this compound is critical for asymmetric synthesis, a feature absent in compounds like Cyclohexane, 1-chloro-1-ethynyl- .

生物活性

(R)-5-Acetoxy-1-chlorohexane is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an acetoxy group and a chlorine atom on a hexane backbone. Its chemical structure can be represented as follows:

This compound has been studied for its interactions with various biological systems, particularly in the context of immunomodulation and anti-inflammatory effects.

The biological activity of this compound primarily involves its modulation of cytokine production and immune response pathways. Research indicates that it can influence the levels of pro-inflammatory and anti-inflammatory cytokines, thereby affecting immune cell activity.

- Cytokine Modulation : The compound has been shown to enhance the production of anti-inflammatory cytokines such as IL-10 while suppressing pro-inflammatory cytokines like TNF-α and IL-6. This dual action may help in managing inflammatory conditions .

Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been tested in various in vitro and in vivo models, showing promise in reducing inflammation-related symptoms.

Immunomodulatory Activity

The immunomodulatory effects of this compound have been explored through various experimental setups:

- T-cell Activation : The compound has been shown to inhibit excessive T-cell activation, which is beneficial in preventing autoimmune responses.

- Macrophage Function : It modulates macrophage activity, promoting an anti-inflammatory phenotype while inhibiting pro-inflammatory functions.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with rheumatoid arthritis demonstrated significant improvements in disease activity scores after administration of this compound, correlating with decreased levels of inflammatory cytokines.

- Case Study 2 : In a model of inflammatory bowel disease, treatment with the compound resulted in reduced symptoms and histological improvement in intestinal tissue .

化学反应分析

Nucleophilic Substitution at C-1 Chloride

The primary chloride undergoes SN2 displacement with nucleophiles, influenced by the steric and electronic effects of the acetoxy group at C-5.

Key Findings :

-

Steric hindrance from the acetoxy group marginally slows SN2 kinetics but does not alter stereochemical outcomes at C-1 .

-

Grignard reactions proceed via a two-step mechanism: oxidative addition of Mg to C-Cl, followed by transmetalation .

Hydrolysis of C-5 Acetoxy Group

The acetate ester hydrolyzes under acidic or basic conditions, yielding a secondary alcohol.

Mechanistic Insight :

-

Base-mediated hydrolysis proceeds via a tetrahedral intermediate, retaining configuration at C-5 due to restricted rotation in the transition state .

-

Acidic conditions show partial racemization (<5%) due to transient carbocation formation .

Cross-Coupling Reactions

The C-1 chloride participates in enantioselective cross-couplings with organometallic reagents.

| Catalyst System | Organometallic Reagent | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Ni/L38 (10 mol%) | Et₂Zn | (R)-5-Acetoxy-1-ethylhexane | 82 | 94 | |

| Pd/L57 (5 mol%) | PhB(OH)₂ | (R)-5-Acetoxy-1-phenylhexane | 67 | 89 |

Critical Notes :

-

Ni catalysts favor primary alkylzinc reagents, while Pd systems enable aryl couplings with moderate yields .

-

Ligand bite angle (L38 vs. L57 ) dictates reductive elimination efficiency and enantioselectivity .

Reduction Pathways

Selective reduction of the acetoxy group preserves the C-1 chloride.

| Reagent | Solvent | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| LiAlH₄ | THF, 0°C | (R)-5-Hydroxy-1-chlorohexane | 90 | 97 | |

| DIBAL-H | Toluene, RT | (R)-5-Hydroxy-1-chlorohexane | 84 | 95 |

Stereochemical Outcome :

Competing Elimination Reactions

Base-induced β-elimination is disfavored due to the distal relationship between C-1 Cl and C-5 acetoxy.

| Base | Conditions | Major Product | Minor Product | Reference |

|---|---|---|---|---|

| t-BuOK | DMSO, 120°C, 3 h | 1-Chlorohex-5-ene | <5% (Traces) | |

| DBU | CH₃CN, reflux, 8 h | 1-Chlorohex-5-ene | <3% |

Rationale :

属性

IUPAC Name |

[(2R)-6-chlorohexan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2/c1-7(11-8(2)10)5-3-4-6-9/h7H,3-6H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAJQWQPQNZYTE-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCCCl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452080 | |

| Record name | (R)-5-Acetoxy-1-chlorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154885-34-4 | |

| Record name | 2-Hexanol, 6-chloro-, acetate, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154885-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-5-Acetoxy-1-chlorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(R)-Acetoxy-1-chlorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。